5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline scaffold. Its structure features:
- 3-position: A 4-fluorophenyl substituent, contributing to electronic modulation and steric effects.
- 8-position: A methyl group, which may improve metabolic stability compared to bulkier substituents.
Synthetic routes for pyrazoloquinolines often involve cyclocondensation of chalcones with hydrazine derivatives , followed by functionalization via halogenation or alkylation . Crystallographic data for analogs suggest planar or near-planar conformations, with dihedral angles between aromatic rings ranging from 4.6° to 10.5°, influencing molecular packing .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-6-11-22-19(12-15)24-20(14-29(22)13-17-4-2-3-5-21(17)26)23(27-28-24)16-7-9-18(25)10-8-16/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVMCKHBKIRDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to a series of reactions, including Friedländer synthesis, to construct the quinoline ring system.
Introduction of Fluorinated Groups: Fluorinated benzyl and phenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorobenzyl halides and fluorophenyl boronic acids in the presence of palladium catalysts.
Final Functionalization: The final step involves methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The fluorinated aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of palladium catalysts are frequently used.
Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its fluorinated groups enhance its binding affinity and selectivity, making it a promising candidate for drug development.
Medicine
In medicine, research has focused on its potential as an anti-cancer agent, due to its ability to interfere with cell signaling pathways involved in tumor growth and proliferation. Additionally, it has been investigated for its anti-inflammatory and analgesic properties.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups enhance its binding affinity, allowing it to effectively inhibit or modulate the activity of these targets. This can lead to the disruption of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Notes:
Crystallographic and Conformational Analysis
- Dihedral Angles: In pyrazole-quinoline hybrids, dihedral angles between the pyrazole and fluorophenyl rings range from 4.6° to 10.5° . The target compound’s 2-fluorobenzyl group may introduce torsional strain, altering crystal packing compared to analogs with unsubstituted benzyl groups.
- Planarity : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit near-planar conformations, whereas bulkier substituents (e.g., 3-methylbenzyl in ) disrupt planarity, affecting solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
